3-Bromo-1-methyl-5-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
Pyrrole and its analogs can be synthesized through various tactical approaches . For instance, the substitution of trichloroacetylated pyrrole with a bromo group can lead to an improvement in antibacterial activity .Molecular Structure Analysis
The Inchi Code for a similar compound, 3-bromo-1H-pyrrole-2-carbaldehyde, is 1S/C5H4BrNO/c6-4-1-2-7-5 (4)3-8/h1-3,7H . This suggests that the compound you’re asking about might have a similar structure, with additional functional groups attached.Chemical Reactions Analysis
The reactions of pyrrole derivatives can be quite diverse. For example, free radical reactions can occur at the benzylic position .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a similar compound, 3-bromo-1H-pyrrole-2-carbaldehyde, the Inchi Code is provided , but other specific physical and chemical properties are not available.Scientific Research Applications
Palladium-catalyzed Cyclization
Palladium-catalyzed reactions involving bromo-substituted pyridines and pyrroles have been explored for synthesizing complex organic structures. For example, the cyclization of 3-bromopyridine-4-carbaldehyde with carboxylic acids under carbon monoxide pressure in the presence of a palladium catalyst is a noteworthy reaction, leading to the formation of 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates. This methodology showcases the potential of bromo-substituted compounds in catalytic cyclization reactions, which could be relevant to the synthesis of pharmaceuticals and complex organic molecules (Cho & Kim, 2008).
New Synthesis Methods for Fluoropyrroles
The development of new synthetic pathways for fluorinated pyrroles, which are significant in medicinal chemistry and materials science, demonstrates the utility of bromo-substituted compounds. For instance, efficient preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes from bromomethyl-pyrrolines highlights innovative approaches to synthesizing fluorinated heterocycles, suggesting potential routes for the derivatization of similar bromo-substituted pyrroles (Surmont et al., 2009).
Antitumor Applications
Compounds isolated from natural sources or synthesized in the lab, such as pyrrole derivatives, have shown potential in antitumor applications. The identification and structural elucidation of novel compounds with pyrrole moieties that exhibit inhibition against tumor cell proliferation underline the importance of pyrrole derivatives in the development of new anticancer agents. This aspect of research might be indirectly relevant to the study of "3-Bromo-1-methyl-5-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrole-2-carbaldehyde" in understanding its potential biological activities (Jia et al., 2015).
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. For a similar compound, 4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-ylamine, the hazard statements include H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
The primary targets of a compound like “3-Bromo-1-methyl-5-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrole-2-carbaldehyde” would likely be specific proteins or enzymes within the body. These targets are often identified through a combination of experimental studies and computational modeling .
Mode of Action
The compound may interact with its targets through a variety of mechanisms, such as inhibiting enzyme activity, blocking receptor binding, or disrupting cell membrane integrity. The exact mode of action would depend on the compound’s chemical structure and the nature of its target .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its targets. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could disrupt that pathway and have downstream effects on the cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and molecular size could affect how well it is absorbed into the body, how it is distributed to different tissues, how it is metabolized by the body, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell function to cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its targets .
Properties
IUPAC Name |
3-bromo-1-methyl-5-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-12-9-21(10-17(24-12)13-6-4-3-5-7-13)18(23)15-8-14(19)16(11-22)20(15)2/h3-8,11-12,17H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNHGYLBCYZMHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C2=CC=CC=C2)C(=O)C3=CC(=C(N3C)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.